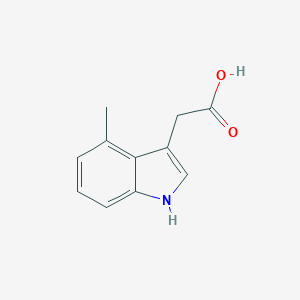

2-(4-methyl-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

2-(4-Methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters.

Example: -

Amide Formation : Reacts with amines or hydrazines to produce hydrazides or amides. For instance, reaction with hydrazine hydrate yields N'-[1H-indol-3-ylmethylene]-2-cyanoacetohydrazide analogs, as observed in indole-3-carboxaldehyde derivatives .

Condensation Reactions

The indole ring’s electron-rich nature facilitates condensation with carbonyl-containing reagents:

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., cyanoacetamide, ethyl cyanoacetate) to form α,β-unsaturated derivatives. For example:

This reaction is catalyzed by acetic acid/sodium acetate and proceeds via dehydration .

-

Chalcone Formation : Condensation with acetophenones or chromenones generates conjugated systems. A study demonstrated that indole-3-carboxaldehyde analogs react with 3-acetylchromen-2-one to yield 3-[3-(1H-indol-3-yl)prop-2-enoyl]-2H-chromen-2-one .

Heterocyclic Ring Formation

The acetic acid side chain participates in cyclization reactions:

-

Thiazole Synthesis : Reaction with phenacyl bromide and thiourea in ethanol forms 1,3-thiazol-2-amine derivatives .

-

Pyrazole Derivatives : Condensation with 1H-pyrazol-5(4H)-one under acetic acid/sodium acetate yields 4-[2-(4-substituted-phenyl)-1H-indol-3-ylmethylene]pyrazol-5-ones .

Electrophilic Substitution on the Indole Ring

The methyl group at position 4 directs electrophilic substitution to the 5- or 6-position of the indole ring due to its electron-donating effects. Example reactions include:

-

Bromination : Likely occurs at the 5-position under mild conditions (e.g., NBS in DMF).

-

Nitration : Concentrated nitric acid/sulfuric acid would nitrate the indole ring, preferentially at the 6-position.

Decarboxylation

Under high-temperature or basic conditions, the acetic acid side chain may undergo decarboxylation to form 4-methylindole :

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives show antimicrobial and enzyme-inhibitory activities. For example, pyrazolone derivatives exhibit antimicrobial properties against Staphylococcus aureus and Escherichia coli .

Applications De Recherche Scientifique

Antitumor Activity

One of the primary applications of 2-(4-methyl-1H-indol-3-yl)acetic acid is its potential as an antitumor agent. Research has indicated that indole derivatives can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that related compounds, such as methyl 2-(4-methyl-1H-indol-3-yl)acetate (MIAM), showed potent activity against hepatocellular carcinoma (HCC) cells. MIAM was found to induce apoptosis and arrest the cell cycle, suggesting that similar indole derivatives may also exhibit antitumor properties through mechanisms involving reactive oxygen species (ROS) and Sirtuin pathways .

Immunomodulatory Effects

Indole derivatives, including this compound, have been explored for their immunomodulatory effects. They are believed to influence T-cell activity and could be beneficial in treating autoimmune diseases and inflammatory conditions. The compound's ability to modulate immune responses positions it as a candidate for developing therapies aimed at conditions like atherosclerosis and organ transplant rejection .

Neuroprotective Properties

Research indicates that indole derivatives may possess neuroprotective properties. These compounds have been studied for their potential to protect neurons from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's disease. The molecular mechanisms underlying these effects often involve modulation of signaling pathways related to oxidative stress .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics or antimicrobial agents . The structure-activity relationship of these compounds suggests that modifications can enhance their efficacy against specific pathogens.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of indole with acetic acid derivatives under specific conditions. The development of novel derivatives is crucial for enhancing the biological activity and therapeutic potential of this compound. Research into different modifications has led to the discovery of compounds with improved potency against cancer and other diseases .

Data Table: Biological Activities of Indole Derivatives

| Compound Name | Activity Type | Target Disease/Condition | Mechanism of Action |

|---|---|---|---|

| Methyl 2-(4-methyl-1H-indol-3-yl)acetate (MIAM) | Antitumor | Hepatocellular carcinoma | Induces apoptosis via ROS and Sirtuin pathway |

| This compound | Immunomodulatory | Autoimmune diseases | Modulates T-cell activity |

| Various indole derivatives | Antimicrobial | Bacterial infections | Disrupts bacterial cell wall synthesis |

| Indole-based compounds | Neuroprotective | Neurodegenerative diseases | Protects neurons from oxidative stress |

Case Studies and Research Findings

- Anticancer Efficacy : A study highlighted that MIAM significantly inhibited the growth of HCC cells by activating specific cellular pathways (NOX4/SIRT3), showcasing the potential for indole derivatives in cancer therapy .

- Immunosuppressive Properties : Research on related indole compounds has revealed their effectiveness in preventing acute rejection in organ transplantation models, indicating their role as immunosuppressive agents .

- Neuroprotection : Investigations into the neuroprotective effects of indoles suggest that they may mitigate neuronal damage in models of Alzheimer’s disease through antioxidant mechanisms .

Mécanisme D'action

The mechanism of action of 2-(4-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors and enzymes, influencing cellular signaling pathways. For instance, it can act as a plant hormone, regulating tissue differentiation and responses to environmental stimuli .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A well-known plant hormone with similar structural features.

5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with distinct biological activities.

Uniqueness: 2-(4-Methyl-1H-indol-3-yl)acetic acid stands out due to its specific methyl substitution, which can influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for targeted research and applications .

Activité Biologique

2-(4-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine and agriculture, particularly in the context of its anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biochemical pathways. The compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone that regulates growth and development.

Key Mechanisms:

- Receptor Binding : Indole derivatives, including this compound, exhibit high affinity for multiple receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : The compound can alter gene expression patterns, impacting cell proliferation and apoptosis .

- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes, contributing to its anticancer and anti-inflammatory effects .

Biological Activities

Research has demonstrated a wide array of biological activities associated with this compound:

Anticancer Activity

Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism involves disruption of microtubule polymerization, leading to increased cytotoxicity .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This has potential implications for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showcasing significant inhibition zones in susceptibility tests .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and its analogs. Below is a summary table highlighting key findings from selected studies:

Propriétés

IUPAC Name |

2-(4-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-2-4-9-11(7)8(6-12-9)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJHZUYDCZGMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626121 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-22-3 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.